BL-918

Description

Overview of Autophagy and Mitophagy in Cellular Homeostasis

Autophagy initiation is a tightly regulated process involving a cascade of protein kinases and complexes. In mammalian cells, the ULK1 complex, comprising ULK1 (or ULK2), ATG13, FIP200 (RB1CC1), and ATG101, plays a central role in initiating autophagosome formation. nih.govmdpi.commdpi.com This complex is influenced by key energy sensors, notably the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and AMP-activated protein kinase (AMPK). mTORC1 typically inhibits ULK1 activity under nutrient-rich conditions, while AMPK activates ULK1 under conditions of low energy, thereby promoting autophagy. mdpi.commdpi.com The formation of a double-membraned structure called the phagophore, which engulfs the cytoplasmic cargo, is a critical step in autophagy. nih.gov

Mitophagy is the selective degradation of damaged or superfluous mitochondria, a crucial aspect of mitochondrial quality control. nih.govfrontiersin.orgrutgers.edufrontiersin.org This process is vital for preventing the accumulation of dysfunctional mitochondria, which can lead to increased oxidative stress, impaired energy production, and cellular damage. frontiersin.orgrutgers.edumdpi.com A well-characterized pathway for mitophagy involves PTEN-induced kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin. frontiersin.orgimrpress.comnih.gov Under conditions of mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which then ubiquitinates mitochondrial proteins, marking them for degradation by the autophagosomal-lysosomal system. frontiersin.orgnih.govmdpi.com Maintaining a balance between mitochondrial dynamics (fission and fusion) and mitophagy is essential for neuronal health. frontiersin.org

Pathophysiological Contexts of Autophagy and Mitophagy Dysfunction

Dysregulation of autophagy and mitophagy has been implicated in the pathogenesis of various diseases, particularly neurodegenerative disorders. The accumulation of damaged organelles and toxic protein aggregates due to impaired clearance mechanisms contributes to neuronal dysfunction and loss. mdpi.comnih.govembopress.orgfrontiersin.org

Neurodegenerative diseases are characterized by the progressive loss of neurons. Impaired autophagy and mitophagy contribute to the accumulation of misfolded proteins and dysfunctional mitochondria, key pathological features in these conditions. nih.govmdpi.comnih.govembopress.orgfrontiersin.orgfrontiersin.orgresearchgate.net

Parkinson's disease is a common neurodegenerative movement disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the formation of Lewy bodies, primarily composed of aggregated alpha-synuclein. mdpi.comembopress.orgfrontiersin.org Mitochondrial dysfunction is a significant factor in PD pathogenesis, contributing to oxidative stress and impaired protein clearance. mdpi.comimrpress.comembopress.orgfrontiersin.org Dopaminergic neurons are particularly vulnerable to mitochondrial dysfunction due to their high energy demands. imrpress.comfrontiersin.org Impaired mitophagy, often linked to mutations in genes like PINK1 and Parkin, is a key mechanism contributing to the accumulation of damaged mitochondria in PD. imrpress.comnih.govfrontiersin.org BL-918 has shown potential in PD models by inducing cytoprotective autophagy and protecting against the loss of dopaminergic neurons. medchemexpress.comselleckchem.commedkoo.comacs.orgresearchgate.net Studies in MPTP-induced PD mouse models demonstrated that this compound attenuated the loss of dopamine (B1211576) and its metabolites and protected against motor dysfunction. medchemexpress.commedkoo.comacs.orgcaymanchem.com This protective effect is linked to its ability to activate ULK1-modulated autophagy. medkoo.comacs.orgresearchgate.net Furthermore, this compound has been shown to activate the PINK1/Parkin signaling pathway, promoting mitophagy by decreasing mitochondrial membrane potential. nih.govresearchgate.netresearchgate.net

Data on the effects of this compound in PD models:

| Model System | Treatment | Key Findings | Source |

| Neuron-Like SH-SY5Y cells | This compound (5 μM, 24 hours) | Induced autophagy, partially reversed MPP⁺-induced cell death. medchemexpress.com | medchemexpress.com |

| SH-SY5Y cells | This compound (5 μM, 6-36 hours) | Elevated LC3-II, Beclin-1, and phosphorylated ULK1 (Ser317, Ser555); reduced p62. medchemexpress.com | medchemexpress.com |

| MPTP-induced PD mouse model | This compound (20, 40, 80 mg/kg/day, oral) | Attenuated loss of dopamine and metabolites, protected against motor dysfunction and neuronal loss. medchemexpress.commedkoo.comcaymanchem.com | medchemexpress.commedkoo.comcaymanchem.com |

| HeLa-Venus-Parkin cells | This compound (various concentrations/times) | Activated PINK1/Parkin signaling, induced mitochondrial translocation of Parkin, activated mitophagy. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |

Amyotrophic Lateral Sclerosis is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. nih.govnih.govnih.govbiotechniques.com A hallmark of ALS is the presence of toxic protein aggregates in affected motor neurons, including those formed by mutant superoxide (B77818) dismutase 1 (SOD1) and TAR DNA-binding protein 43 (TDP-43). nih.govfrontiersin.orgnih.govnih.govbiotechniques.commdpi.com Impaired clearance of these aggregates by autophagy contributes to ALS pathogenesis. frontiersin.orgnih.govnih.govresearchgate.net Inducing autophagy is considered a potential therapeutic strategy for ALS. nih.govnih.govresearchgate.net this compound has been investigated for its therapeutic potential in ALS models due to its ability to activate ULK1-dependent autophagy. nih.govnih.govresearchgate.net In cellular models expressing mutant SOD1, this compound dose-dependently induced autophagy and eliminated toxic SOD1 aggregates. nih.govnih.govresearchgate.net Studies in SOD1 transgenic mice showed that this compound administration prolonged lifespan, improved motor function, and enhanced the clearance of SOD1 aggregates in the spinal cord and cerebral cortex by inducing autophagy. nih.govnih.govresearchgate.net

Data on the effects of this compound in ALS models:

| Model System | Treatment | Key Findings | Source |

| hSODG93A-NSC34 cells | This compound (5, 10 μM) | Dose-dependently induced ULK1-dependent autophagy, eliminated toxic SOD1 aggregates. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| SODG93A mice | This compound (40, 80 mg/kg, oral) | Dose-dependently prolonged lifespan, improved motor function, enhanced clearance of SOD1 aggregates in spinal cord and cerebral cortex. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

Neurodegenerative Diseases and Autophagy/Mitophagy Impairments

Subarachnoid Hemorrhage (SAH) and Oxidative Stress

Subarachnoid hemorrhage (SAH) is a devastating neurological event often leading to early brain injury characterized by significant oxidative stress. Research has explored the potential of this compound in mitigating the damage associated with SAH. Studies in rat models of SAH have demonstrated that this compound can alleviate oxidative stress wikipedia.orgciteab.comwikidata.org. This protective effect is, at least partially, attributed to its ability to promote mitophagy through the ULK1/PINK1/Parkin signaling pathway wikipedia.orgwikidata.org. Treatment with this compound in these models improved neurological function, reduced brain water content, and decreased blood-brain barrier permeability. Furthermore, it exhibited anti-oxidative stress and anti-apoptotic effects, suggesting a role in preserving neuronal health following SAH wikipedia.org. The positive outcomes observed were shown to be reversible when the ULK1 inhibitor SBI-0206965 or PINK1 siRNA were administered, underscoring the involvement of these pathways in this compound's protective effects wikipedia.org.

Emerging Roles in Other Disease States

The ability of this compound to modulate autophagy and mitophagy suggests potential therapeutic applications in a range of diseases where these processes are compromised. Prominent among these are neurodegenerative disorders.

In Parkinson's disease (PD), characterized by mitochondrial dysfunction and the accumulation of protein aggregates, this compound has shown promise. It acts as an inducer of mitophagy via the activation of the PINK1/Parkin pathway, a critical route for clearing damaged mitochondria wikipedia.orgmacsenlab.com. This compound triggers PINK1 accumulation and Parkin mitochondrial translocation, initiating this process wikipedia.org. It has also been shown to activate ULK1, which contributes to mitophagy by initiating phagophore formation wikipedia.orgmacsenlab.com. Preclinical studies in MPTP-induced PD mouse models indicated that this compound mitigated disease progression in a PINK1-dependent manner wikipedia.org. It has demonstrated cytoprotective effects on neuronal cells and protected against motor dysfunction and loss of dopaminergic neurons in these models by targeting ULK1-modulated autophagy cenmed.comwikipedia.orgfishersci.nomims.comontosight.aiharvard.edu.

Amyotrophic Lateral Sclerosis (ALS) is another neurodegenerative disease where this compound has demonstrated therapeutic potential. ALS pathogenesis is associated with the accumulation of toxic protein aggregates, such as mutant SOD1. This compound, as a ULK1 activator, induces cytoprotective autophagy which facilitates the clearance of these aggregates wikipedia.orgfishersci.camims.com. Studies in cell models expressing mutant SOD1 and in SOD1G93A mice showed that this compound treatment dose-dependently induced ULK1-dependent autophagy and eliminated toxic SOD1 aggregates wikipedia.orgfishersci.camims.com. In the mouse model, this compound administration prolonged lifespan and improved motor function, correlating with enhanced clearance of SOD1 aggregates in the spinal cord and cerebral cortex wikipedia.orgfishersci.ca. The observation that this compound and its metabolites can penetrate the blood-brain barrier in rats supports its potential for treating central nervous system diseases mims.com.

Identification and Initial Characterization of this compound as an Autophagy Modulator

The identification of this compound marked a step in the development of small molecules capable of modulating autophagy. It was characterized as a potent activator of ULK1, a crucial kinase in the initiation of autophagosome formation cenmed.comwikipedia.orgfishersci.nomims.comontosight.aiharvard.edu.

Discovery through Structure-Based Drug Design

The discovery of this compound, also referred to as compound 33i, was achieved through a process involving structure-based drug design cenmed.comwikipedia.orgfishersci.nomims.com. This approach typically involves utilizing the known three-dimensional structure of a target protein, in this case ULK1, to design or identify small molecules that can bind to and modulate its activity. The process involved high-throughput screening to find initial candidates, followed by chemical synthesis and further screening to optimize their kinase and autophagic activities mims.com. Through site-directed mutagenesis studies, key amino acid residues within the binding pocket of ULK1, specifically Arg18, Lys50, Asn86, and Tyr89, were identified as critical for the interaction with this compound cenmed.comwikipedia.orgfishersci.nomims.com. This provided insights into the molecular basis of this compound's ULK1 activation.

Early Preclinical Indications for Therapeutic Potential

Early preclinical studies provided the first indications of this compound's therapeutic potential, primarily through its effect on autophagy. These studies demonstrated that this compound could induce autophagy via the ULK complex in cellular models, such as SH-SY5Y cells cenmed.comwikipedia.orgfishersci.nomims.comharvard.edu. A significant finding was its cytoprotective effect in SH-SY5Y cells treated with MPP+, a neurotoxin used to model aspects of Parkinson's disease cenmed.comwikipedia.orgfishersci.nomims.comontosight.aiharvard.edu. Furthermore, in mouse models of PD induced by MPTP, this compound showed protective effects against motor dysfunction and the loss of dopaminergic neurons, linking its autophagy-modulating activity to beneficial outcomes in a disease context cenmed.comwikipedia.orgfishersci.nomims.comontosight.aiharvard.edu. These early findings provided a strong rationale for further investigation into this compound as a potential therapeutic agent for neurodegenerative and other diseases where enhancing autophagy and mitophagy could be beneficial.

Structure

2D Structure

3D Structure

Properties

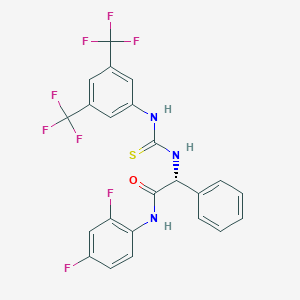

IUPAC Name |

(2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N-(2,4-difluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F8N3OS/c24-15-6-7-18(17(25)11-15)33-20(35)19(12-4-2-1-3-5-12)34-21(36)32-16-9-13(22(26,27)28)8-14(10-16)23(29,30)31/h1-11,19H,(H,33,35)(H2,32,34,36)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBWQANRZRCMMD-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F8N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101517-69-3 | |

| Record name | (2R)-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(2,4-difluorophenyl)-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BL-918 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L84SG8RV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Bl 918

Direct Activation of ULK1 Kinase

BL-918 directly engages with the ULK1 kinase, leading to its activation and the initiation of the autophagic cascade. This interaction is characterized by a high degree of specificity and affinity, and it is dependent on key structural features of the ULK1 protein.

This compound demonstrates a strong binding affinity for ULK1, with a reported dissociation constant (Kd) of 0.719 μM. medchemexpress.comselleckchem.com The compound also potently activates ULK1, exhibiting an EC50 of 24.14 nM. medchemexpress.commedchemexpress.comselleckchem.com This robust enzymatic activation is a cornerstone of its function as an autophagy inducer.

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Kd) | 0.719 μM | medchemexpress.comselleckchem.com |

| Enzymatic Activation (EC50) | 24.14 nM | medchemexpress.commedchemexpress.comselleckchem.com |

Site-directed mutagenesis studies have revealed that the interaction between this compound and ULK1 is dependent on specific amino acid residues within the kinase's binding pocket. nih.govresearchgate.net Key residues identified as crucial for this binding include Arginine 18 (Arg18), Lysine 50 (Lys50), Asparagine 86 (Asn86), and Tyrosine 89 (Tyr89). nih.govresearchgate.netbiorxiv.org The interaction with these residues is fundamental to the stable binding and subsequent activation of ULK1 by this compound. nih.govfrontiersin.org The Y89A mutation in ULK1 has been shown to cause a significant decrease in binding affinity. selleckchem.com

This compound modulates the phosphorylation status of ULK1 at several key sites, which is a critical aspect of its activation mechanism. medchemexpress.comnih.gov Specifically, treatment with this compound leads to an increase in the phosphorylation of ULK1 at serine residues 317 (Ser317) and 555 (Ser555). medchemexpress.comnih.govbiorxiv.org These sites are associated with the activation of ULK1 by AMPK. nih.gov Conversely, this compound treatment results in a decrease in phosphorylation at serine 757 (Ser757), a site that is typically phosphorylated by mTOR, leading to the inhibition of ULK1. medchemexpress.comnih.gov This dual effect of promoting activating phosphorylations while reducing inhibitory ones underscores the potent activating capability of this compound on ULK1.

Induction of ULK Complex-Dependent Autophagy

The activation of ULK1 by this compound directly triggers the downstream events of autophagy, a process that is dependent on the ULK complex. medchemexpress.comnih.govnih.gov This induction of autophagy has been observed in various cell types, including neuron-like SH-SY5Y cells. medchemexpress.comnih.gov The process is characterized by the formation of autophagic vesicles and a corresponding change in the levels of key autophagy-related proteins.

A hallmark of autophagy induction by this compound is the increased formation of autophagosomes, the double-membraned vesicles that engulf cytoplasmic cargo. nih.gov This is followed by the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation of the cargo occurs. biorxiv.org The accumulation of autophagosomes and subsequent formation of autolysosomes are indicative of a functional and complete autophagic flux initiated by this compound. nih.gov

Treatment with this compound leads to characteristic changes in the expression levels of key autophagy marker proteins. medchemexpress.com A notable effect is the time-dependent elevation of LC3-II, a protein localized to autophagosome membranes and a widely used marker of autophagy. medchemexpress.comnih.gov Additionally, the levels of Beclin-1, a protein essential for the initiation of autophagosome formation, are also increased. medchemexpress.comnih.gov In contrast, the level of SQSTM1/p62, a protein that is selectively degraded by autophagy, is reduced following this compound treatment. medchemexpress.combiorxiv.org This inverse relationship between LC3-II/Beclin-1 and p62 levels further confirms the induction of a productive autophagic flux by this compound.

| Autophagy Marker | Effect of this compound Treatment | Reference |

|---|---|---|

| LC3-II | Increased | medchemexpress.comnih.gov |

| Beclin-1 | Increased | medchemexpress.comnih.gov |

| SQSTM1/p62 | Decreased | medchemexpress.combiorxiv.org |

Autophagic Flux Assessment in Response to this compound

This compound is a known autophagy activator. nih.govfrontiersin.org Studies have confirmed its effect on autophagic flux, the dynamic process of autophagy from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. In neuronal-like cells, treatment with this compound led to a time-dependent increase in the expression of key autophagy markers like LC3-II and Beclin-1, while decreasing levels of the selective autophagy substrate p62/SQSTM1. medchemexpress.com The induction of autophagy by this compound was further confirmed by observing the accumulation of LC3 puncta in the presence of Bafilomycin A1, a lysosome inhibitor. nih.gov This accumulation indicates that this compound genuinely enhances the autophagic process. nih.gov Transmission electron microscopy has also shown a notable increase in the number of autophagosomes in cells treated with this compound. nih.gov

Activation of PINK1/Parkin Signaling Pathway and Mitophagy

A primary mechanism of this compound is the activation of the PINK1/Parkin signaling pathway, a critical route for clearing damaged mitochondria, a process known as mitophagy. nih.govresearchgate.netnih.gov This pathway is essential for mitochondrial quality control, and its impairment is linked to neurodegenerative diseases. nih.gov this compound has been identified as a novel activator of this pathway, promoting the selective removal of dysfunctional mitochondria. nih.govresearchgate.netnih.gov The therapeutic effects of this compound in models of Parkinson's disease have been shown to be dependent on PINK1, highlighting the centrality of this pathway to its function. nih.govresearchgate.netnih.gov

Role of Mitochondrial Membrane Potential in Pathway Activation

The activation of the PINK1/Parkin pathway by this compound is intimately linked to changes in the mitochondrial membrane potential. nih.govresearchgate.netnih.gov In healthy mitochondria, a stable membrane potential allows for the import and subsequent degradation of PINK1 kinase. plos.org When the membrane potential is lost, as occurs in damaged mitochondria, PINK1 is no longer imported and instead accumulates on the outer mitochondrial membrane. plos.orgplos.org Research indicates that this compound treatment leads to a decrease in the mitochondrial membrane potential, which is a key initiating step for PINK1 stabilization and pathway activation. researchgate.netnih.govresearchgate.net

Involvement of Mitochondrial Permeability Transition Pore

The effect of this compound on the mitochondrial membrane potential is mediated through its targeting of the mitochondrial permeability transition pore (mPTP). nih.govresearchgate.netnih.gov The mPTP is a protein complex in the mitochondrial membrane that, when opened, can lead to depolarization and mitochondrial dysfunction. scienceopen.com this compound's interaction with the mPT pore is a crucial event that triggers the decrease in membrane potential, thereby initiating the cascade of events leading to mitophagy. researchgate.netnih.govresearchgate.net This finding pinpoints a specific molecular target for this compound at the mitochondrial level. nih.govresearchgate.netnih.gov

PINK1 Accumulation and Parkin Mitochondrial Translocation

Following the this compound-induced decrease in mitochondrial membrane potential, PTEN-induced putative kinase 1 (PINK1) accumulates on the outer surface of the damaged mitochondria. nih.govresearchgate.netnih.gov This accumulation of PINK1 acts as a signal for the recruitment of the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria. nih.govresearchgate.netplos.org Studies have demonstrated that this compound treatment robustly triggers both the accumulation of PINK1 and the subsequent translocation of Parkin to the mitochondria, which are hallmark events of PINK1/Parkin-mediated mitophagy. nih.govresearchgate.netnih.gov The recruitment of Parkin is a critical step, as it ubiquitinates mitochondrial outer membrane proteins, tagging the dysfunctional organelle for degradation. plos.org

Dual Mechanism Hypothesis: ULK1 and PINK1/Parkin Pathway Activation

This compound appears to operate through a dual mechanism, activating both the ULK1 and PINK1/Parkin pathways through independent processes. nih.govresearchgate.net this compound is a direct activator of ULK1, a kinase that plays a crucial role in the initiation of autophagy by helping to form the phagophore. nih.govnih.govresearchgate.net Simultaneously and independently, this compound activates the PINK1/Parkin pathway by targeting the mPT pore and reducing the mitochondrial membrane potential. nih.govresearchgate.net This dual activation suggests a coordinated effort to enhance mitophagy: ULK1 initiates the formation of the autophagic machinery, while the PINK1/Parkin pathway provides the specific signal to engulf the damaged mitochondria. nih.govresearchgate.net Interestingly, while this compound is a known ULK1 activator, its induction of the PINK1/Parkin pathway is not dependent on ULK1. researchgate.net

| Protein/Process | Effect of this compound | Reference |

|---|---|---|

| ULK1 Phosphorylation | Increased | medchemexpress.comnih.gov |

| PINK1 | Accumulation on mitochondria | nih.govresearchgate.netnih.gov |

| Parkin | Translocation to mitochondria | nih.govresearchgate.netnih.gov |

| LC3-II | Increased expression | nih.govmedchemexpress.comnih.gov |

| Beclin-1 | Increased expression | medchemexpress.com |

| p62/SQSTM1 | Reduced levels | medchemexpress.com |

Cross-Talk with Other Cellular Pathways

The primary cross-talk for this compound's mechanism of action involves the interplay between the ULK1-dependent general autophagy pathway and the PINK1/Parkin-mediated mitophagy pathway. nih.govresearchgate.net It is hypothesized that the direct activation of ULK1 by this compound may serve to enhance the efficiency of PINK1/Parkin-mediated mitophagy. nih.govresearchgate.net By activating ULK1, this compound ensures that the necessary machinery for forming the phagophore is readily available when PINK1/Parkin flags a mitochondrion for destruction. nih.govresearchgate.net This suggests a synergistic relationship where this compound provides a possibility to treat diseases associated with mitochondrial dysfunction by simultaneously activating both general autophagy and specific mitophagy. nih.gov Despite this interplay, studies in mouse models of Parkinson's disease indicate that the clearance of damaged mitochondria via PINK1/Parkin-mediated mitophagy plays the primary role in the therapeutic effects of this compound. nih.gov

| Property | Value | Reference |

|---|---|---|

| Target | ULK1 Activator | medchemexpress.com |

| EC₅₀ | 24.14 nM | medchemexpress.com |

| Binding Affinity (KD) to ULK1 | 0.719 μM | medchemexpress.com |

Relationship with AMPK Activation

The activation of ULK1 is a convergence point for cellular energy and nutrient sensing pathways, with AMP-activated protein kinase (AMPK) being a primary upstream activator. nih.gov AMPK directly phosphorylates ULK1 at specific sites, such as Ser317 and Ser555, to initiate autophagy in response to low energy states. nih.govmedchemexpress.com However, investigations into the mechanism of this compound have revealed that it bypasses this canonical activation pathway.

Research conducted on hSODG93A-NSC34 cells demonstrated that treatment with this compound did not lead to any discernible changes in the expression levels of either total AMPK or its phosphorylated, active form (p-AMPK). nih.gov This finding is significant as it suggests that this compound's ability to activate ULK1 and induce autophagy is not dependent on the cellular energy status monitored by AMPK. nih.gov The compound appears to directly engage ULK1, circumventing the need for AMPK-mediated phosphorylation, thus representing an AMPK-independent mechanism of autophagy induction. nih.gov

Interplay with mTOR Pathway (indirect effects)

The mechanistic target of rapamycin (B549165) (mTOR) complex 1 (mTORC1) is a master regulator of cell growth and a potent inhibitor of autophagy. nih.govnih.gov Under nutrient-rich conditions, active mTORC1 phosphorylates ULK1 at Ser757, which prevents ULK1 activation and suppresses autophagy. nih.gov The mechanism of this compound has been shown to be independent of mTORC1 inhibition for its primary action. Studies have confirmed that even when mTOR is knocked down, this compound can still effectively evoke autophagy, demonstrating its direct effect on ULK1. nih.gov

Despite this, this compound does exhibit an indirect interplay with the mTOR pathway. Treatment with this compound leads to a marked decrease in the phosphorylation of mTOR at Ser2448 (p-mTOR). nih.gov This reduction in p-mTOR (Ser2448) is noteworthy because it mirrors the decrease in the inhibitory phosphorylation of ULK1 at Ser757. nih.gov This suggests a potential feedback modulation where the this compound-activated ULK1 could, in turn, influence the phosphorylation state of mTOR, thereby reinforcing the pro-autophagic signal. nih.gov

| Protein/Phosphorylation Site | Observed Change Upon this compound Treatment | Implication |

|---|---|---|

| p-ULK1 (Ser317) | Elevated medchemexpress.com | Direct activation of ULK1 kinase activity. |

| p-ULK1 (Ser555) | Elevated medchemexpress.com | |

| p-ULK1 (Ser757) | Decreased medchemexpress.com | Relief of mTOR-mediated inhibition. |

| p-mTOR (Ser2448) | Markedly decreased nih.gov | Suggests a possible feedback loop from activated ULK1 to the mTOR pathway. nih.gov |

Potential Interactions with Deubiquitinating Enzymes (DUBs)

While direct studies on the interaction between this compound and deubiquitinating enzymes (DUBs) have not been reported, the central role of this compound as a ULK1 activator makes this a significant area for potential investigation. DUBs are proteases that remove ubiquitin from substrate proteins, thereby regulating their stability and function. embopress.org The stability and activity of ULK1 itself are subject to regulation by ubiquitination. nih.gov

Notably, the deubiquitinating enzyme Ubiquitin-Specific Peptidase 20 (USP20) has been identified as a critical factor in stabilizing ULK1. embopress.org USP20 interacts with and deubiquitinates ULK1, protecting it from lysosome-dependent degradation and thus maintaining a basal pool of the enzyme ready for rapid autophagy induction. nih.govembopress.org Depletion of USP20 leads to increased polyubiquitination of ULK1 and impairs the initiation of autophagy. nih.govembopress.org

Given that this compound functions by directly activating ULK1, its efficacy could potentially be modulated by the activity of DUBs like USP20. A cellular environment with high USP20 activity might enhance the effects of this compound by ensuring a stable pool of its target, ULK1. Conversely, inhibition of such DUBs could potentially attenuate the action of this compound. This represents a plausible, albeit currently unexplored, facet of this compound's broader mechanism of action and its regulation within the cellular context.

Preclinical Research and Therapeutic Efficacy of Bl 918

In Vitro Studies of BL-918 in Disease Models

Neuroprotection in Neuronal Cell Lines (e.g., SH-SY5Y cells)

This compound, identified as a potent activator of UNC-51-like kinase 1 (ULK1), has demonstrated significant neuroprotective properties in cellular models of Parkinson's disease. nih.gov The human neuroblastoma cell line, SH-SY5Y, is frequently used in such research due to its human origin and neuron-like characteristics. Studies have shown that this compound can mitigate the damage inflicted by neurotoxins, suggesting a potential role in protecting neuronal cells from degenerative processes.

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is widely used to induce a Parkinson's-like phenotype in SH-SY5Y cells by causing mitochondrial dysfunction and subsequent cell death. Research has shown that this compound exerts a cytoprotective effect against this form of neurotoxicity. nih.gov In MPP+-treated SH-SY5Y cells, treatment with this compound was found to partially reverse the induced cell death, as measured by an enhancement in cell viability. nih.govmedchemexpress.com This protective effect highlights the compound's ability to interfere with the pathological mechanisms initiated by specific neurotoxins. nih.gov

| Treatment Condition | Outcome | Reference |

|---|---|---|

| MPP+ only | Induces significant cell death | nih.govmedchemexpress.com |

| MPP+ + this compound (0.5-50 μM) | Partially reverses cell death and enhances cell viability | medchemexpress.com |

A primary mechanism underlying the neuroprotective effects of this compound is its ability to induce autophagy, a cellular process responsible for the degradation and recycling of damaged components. nih.gov In SH-SY5Y cells, this compound treatment has been shown to stimulate autophagy through the activation of the ULK1 complex. nih.gov This is evidenced by time-dependent increases in the expression of key autophagy markers, including LC3-II and Beclin-1, and a corresponding reduction in the level of SQSTM1/p62, a protein that is selectively degraded during autophagy. medchemexpress.com Specifically, a 5 μM concentration of this compound was sufficient to induce autophagy in these neuron-like cells after 24 hours of treatment. medchemexpress.com

Clearance of Toxic Protein Aggregates (e.g., SOD1 aggregates in ALS models)

In the context of amyotrophic lateral sclerosis (ALS), the aggregation of mutant superoxide (B77818) dismutase 1 (SOD1) protein is a key pathological feature. The therapeutic potential of this compound has been investigated in cellular models of ALS, specifically in hSODG93A-NSC34 cells, which express a mutant form of human SOD1. nih.gov

In these cells, this compound treatment was found to induce ULK1-dependent autophagy, which in turn led to the elimination of toxic SOD1 aggregates. nih.gov This effect was dose-dependent, with concentrations of 5 μM and 10 μM of this compound effectively reducing the levels of both SOD1 monomers and aggregates. nih.gov Immunofluorescence analysis further confirmed that the clearance of SOD1 aggregates was associated with an increase in the colocalization of SOD1 with the autophagy marker LC3, indicating that the aggregates were being targeted for autophagic degradation. nih.gov

| Treatment | Effect on SOD1 Monomer | Effect on SOD1 Aggregates | Reference |

|---|---|---|---|

| This compound (5 μM, 10 μM) | Significantly eliminated | Significantly eliminated | nih.gov |

| Rapamycin (B549165) (50 nM) | Decreased | Decreased | nih.gov |

| This compound + 3-MA (Autophagy Inhibitor) | Effect of this compound was partially reversed | Effect of this compound was partially reversed | nih.gov |

Studies in Genetic Models of Disease (e.g., PINK-null cells)

The function of this compound has also been explored in genetic models of disease, particularly in relation to the PINK1/Parkin pathway, which is implicated in Parkinson's disease. nih.gov This pathway is crucial for mitophagy, the selective removal of damaged mitochondria. Studies have demonstrated that the activity of this compound is dependent on the presence of functional PINK1. nih.gov

In wild-type HeLa cells expressing Venus-Parkin, this compound treatment induced the translocation of Parkin to the mitochondria, a critical step in initiating mitophagy. nih.gov However, in PINK1-deficient (knockout) cells, this compound failed to induce this translocation. nih.gov Furthermore, the degradation of mitochondrial proteins, which is a downstream effect of PINK1/Parkin activation, was observed in wild-type cells treated with this compound but was blocked in PINK1-deficient cells. nih.gov These findings indicate that this compound-induced mitophagy is mediated through a PINK1-dependent mechanism. nih.govnih.gov

Modulation of Oxidative Stress Indicators in Cell Models

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a common factor in neurodegenerative diseases and is a known consequence of MPP+ toxicity in SH-SY5Y cells. e-century.us While direct measurements of ROS reduction by this compound in this specific model are not detailed, the compound's neuroprotective action against MPP+-induced cell death implies a modulation of oxidative stress. nih.govmedchemexpress.com By inducing autophagy and mitophagy, this compound facilitates the clearance of damaged mitochondria, which are a primary source of cellular ROS. researchgate.net This clearance mechanism is fundamental to reducing oxidative stress and protecting the cell from its damaging effects. In a separate disease model of subarachnoid hemorrhage, this compound was shown to exhibit anti-oxidative stress effects, further supporting its role in modulating cellular redox balance.

In Vivo Studies of this compound in Animal Models

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to generate animal models of Parkinson's disease by inducing the loss of dopaminergic neurons in the substantia nigra pars compacta, mimicking a key pathological feature of the human condition nih.gov. Research has demonstrated that the compound this compound can mitigate the progression of Parkinson's disease in MPTP-induced mouse models nih.govresearchgate.netnih.gov.

In studies using MPTP-induced mouse models of Parkinson's disease, treatment with this compound has been shown to restore impairments in motor function researchgate.netnih.gov. The motor deficits triggered by MPTP injection were assessed using behavioral tests such as the rotarod and pole test nih.gov. The administration of this compound led to a significant rescue of motor symptoms in these animals nih.gov.

Table 1: Effect of this compound on Motor Function in MPTP-Induced PD Mice

| Behavioral Test | Outcome in MPTP-Treated Mice | Effect of this compound Treatment |

|---|---|---|

| Rotarod Test | Impaired motor ability and coordination nih.gov | Restoration of motor function nih.gov |

The motor symptoms of Parkinson's disease are primarily caused by the progressive loss of dopaminergic (DA) neurons in the brain researchgate.netnih.govresearchgate.net. The metabolism of dopamine (B1211576) produces key catabolites, including 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), which are also measured to assess the health of the dopaminergic system nih.govkoreamed.org. Studies have shown that this compound treatment rescued the death of dopaminergic neurons induced by MPTP in mouse models nih.gov. This neuroprotective effect suggests a preservation of the dopaminergic system.

Table 2: Neuroprotective Effects of this compound in MPTP-Induced PD Mice

| Parameter | Effect of MPTP | Effect of this compound Treatment |

|---|---|---|

| Dopaminergic Neurons | Significant cell loss nih.govnih.gov | Rescued from MPTP-induced death nih.gov |

| Dopamine (DA) Levels | Depletion | Preservation suggested by neuronal survival |

The therapeutic benefits of this compound in Parkinson's disease models are dependent on the PINK1/Parkin signaling pathway, which is crucial for mitochondrial quality control nih.govresearchgate.netnih.gov. Research demonstrates that this compound functions as an activator of this pathway, inducing mitophagy to clear damaged mitochondria nih.govresearchgate.net. To confirm this dependency, studies were conducted on mice deficient in the Pink1 gene (Pink1-/-). In these mice, the administration of this compound failed to restore the motor function impairments caused by MPTP nih.gov. This finding confirms that the neuroprotective and motor-rescuing effects of this compound are contingent upon a functional PINK1 protein researchgate.netnih.gov.

The SOD1G93A transgenic mouse is a widely used animal model for amyotrophic lateral sclerosis (ALS) mdpi.comfrontiersin.org. These mice express a mutant form of the human SOD1 gene, leading to a progressive neurodegenerative disease that mimics human ALS, including motor neuron loss and muscle atrophy mdpi.comnih.gov. This compound, previously identified as a specific activator of unc-51 like autophagy activating kinase 1 (ULK1), has shown therapeutic potential in this ALS model nih.gov.

In studies involving SOD1G93A transgenic mice, administration of this compound resulted in a dose-dependent prolongation of lifespan and an improvement in motor function nih.gov. Treatment with this compound also led to increased food intake and weight compared to untreated transgenic mice nih.gov. The compound was found to enhance the clearance of toxic SOD1 protein aggregates in the spinal cord and cerebral cortex by inducing autophagy nih.gov.

Table 3: Therapeutic Effects of this compound in SOD1G93A ALS Mice

| Parameter | Untreated SOD1G93A Mice | This compound Treated SOD1G93A Mice |

|---|---|---|

| Average Lifespan | Standard disease progression lifespan | Dose-dependently prolonged nih.gov |

| Motor Function | Progressive decline researchgate.net | Improved performance nih.gov |

| Body Weight | Decreased with disease progression | Markedly increased nih.gov |

Amyotrophic Lateral Sclerosis (ALS) Models (e.g., SODG93A mice)

Enhanced Clearance of SOD1 Aggregates in Spinal Cord and Cerebral Cortex

In preclinical models of amyotrophic lateral sclerosis (ALS), the small molecule ULK1 activator, this compound, has demonstrated the ability to enhance the clearance of toxic superoxide dismutase 1 (SOD1) aggregates. nih.gov In SOD1 G93A transgenic mice, administration of this compound led to a dose-dependent improvement in motor function and prolonged lifespan. nih.gov This therapeutic effect was associated with the enhanced clearance of SOD1 aggregates in both the spinal cord and the cerebral cortex through the induction of autophagy. nih.gov Autophagy is a cellular process responsible for the degradation of dysfunctional components, including protein aggregates. nih.gov By activating ULK1, a key initiator of autophagy, this compound promotes the removal of these toxic SOD1 aggregates, which are a known pathological hallmark of certain forms of ALS. nih.govresearchgate.net

Treatment of neuronal cells expressing the human SOD1 G93A mutation with this compound also resulted in the dose-dependent induction of ULK1-dependent autophagy and the elimination of toxic SOD1 aggregates. nih.gov This in vitro finding further supports the in vivo data, indicating that this compound's mechanism of action involves the direct activation of the autophagic pathway to clear harmful protein accumulations. nih.gov

Subarachnoid Hemorrhage (SAH) Models in Rats

Recent studies have explored the neuroprotective effects of this compound in rat models of subarachnoid hemorrhage (SAH), a condition where oxidative stress is a critical factor in the resulting early brain injury. nih.gov

Following SAH, rats often experience significant neurological deficits and the development of brain edema. nih.govnih.gov Treatment with this compound has been shown to improve neurological function in these rat models. nih.gov Additionally, this compound administration led to a reduction in both brain water content and blood-brain barrier permeability, key factors in the formation of brain edema. nih.govmedchemexpress.cn

Oxidative stress and apoptosis are major contributors to early brain injury after SAH. nih.govmdpi.com this compound has demonstrated both anti-oxidative stress and anti-apoptotic effects in rat models of SAH. nih.gov The compound was found to alleviate oxidative stress, as indicated by relevant biomarkers. nih.gov Furthermore, Western blot analysis revealed that this compound increased the expression of anti-apoptotic proteins Bcl-xL and Bcl-2, while inhibiting the expression of pro-apoptotic proteins Bax and Cleaved Caspase-3. medchemexpress.cn

Mitochondrial dysfunction is a key element in the pathology of SAH. nih.gov this compound has been shown to promote mitophagy, the selective removal of damaged mitochondria, and preserve mitochondrial morphology in rats following SAH. nih.gov Immunofluorescence and transmission electron microscopy (TEM) results confirmed that this compound treatment led to increased mitophagy. nih.gov This process is thought to be mediated, at least in part, through the ULK1/PINK1/Parkin signaling pathway. nih.gov By activating this pathway, this compound helps to clear dysfunctional mitochondria, thereby reducing oxidative stress and its detrimental effects. nih.govresearchgate.net

Studies on Kidney Disease Models

The therapeutic potential of this compound is also being investigated in various models of kidney disease. These models are crucial for understanding the pathophysiology of renal conditions and for evaluating the efficacy of new therapeutic agents. Commonly used preclinical models include those for acute kidney injury (AKI), chronic kidney disease (CKD), and diabetic nephropathy. inotiv.comwuxibiology.com Specific models like the adenine-induced CKD model, unilateral ureteral obstruction (UUO)-induced kidney fibrosis model, and streptozotocin (STZ)-induced diabetic nephropathy model allow for the study of different aspects of kidney disease progression. inotiv.comwuxibiology.com While the specific effects of this compound in these models are under investigation, its known mechanisms of action, such as promoting autophagy and reducing oxidative stress, suggest potential therapeutic benefits for renal pathologies where these processes are implicated.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. allucent.com In preclinical studies involving rats, the pharmacokinetic profile of this compound has been characterized. Following both intragastric and intravenous administration, this compound and two of its metabolites, M8 and M10, were found to be present in the spinal cord and brain, indicating its ability to cross the blood-brain barrier. nih.gov Among the three, this compound itself reached the highest concentration in the blood. nih.gov

The primary goal of these preclinical pharmacokinetic and pharmacodynamic studies is to establish a relationship between drug exposure and its therapeutic effect, which is crucial for estimating a safe and effective dose range for future clinical trials. allucent.com The ability of this compound to penetrate the central nervous system and exert its therapeutic effects in models of neurological diseases highlights its potential as a drug candidate for these conditions. nih.gov

Brain and Spinal Cord Penetration

Preclinical pharmacokinetic studies have demonstrated that this compound and its primary metabolites can cross the blood-brain barrier and penetrate the central nervous system. In studies conducted on rats, analysis of tissue samples confirmed the presence of this compound and two of its metabolites, M8 and M10, in both the brain and spinal cord following administration. nih.gov This capacity for central nervous system penetration is a critical attribute for potential therapeutic agents targeting neurodegenerative diseases.

The detection of these compounds in the brain and spinal cord suggests that this compound may be effective in treating conditions such as amyotrophic lateral sclerosis (ALS). nih.gov In preclinical models using SOD1 G93A transgenic mice, administration of this compound was found to prolong lifespan, improve motor function, and enhance the clearance of SOD1 aggregates in the spinal cord and cerebral cortex. nih.gov The ability of this compound and its metabolites to reach these tissues is fundamental to its observed therapeutic effects in these models. nih.gov

| Compound | Brain Penetration | Spinal Cord Penetration |

|---|---|---|

| This compound | Confirmed | Confirmed |

| M8 | Confirmed | Confirmed |

| M10 | Confirmed | Confirmed |

Metabolite Analysis (e.g., M8, M10)

Analysis of the metabolic fate of this compound in vivo has identified several key transformation products. It is speculated that the compound undergoes a variety of metabolic reactions, including oxidation, hydrolysis, dehydrogenation, glucuronidation, acetylation, and sulfonation. nih.gov Among the various xenobiotics tested in samples, three metabolites, including M8 and M10, were consistently detected in the brain and spinal cord. nih.gov

Pharmacokinetic profiling in rats following both intragastric and intravenous administration revealed that the parent compound, this compound, achieved the highest blood concentration compared to its metabolites M8 and M10. nih.gov This indicates that a significant portion of the administered dose remains as the parent compound in circulation. The pharmacokinetic parameters calculated using a non-compartmental model further detailed the in vivo behavior of these compounds. nih.gov

| Compound | Parameter | Value |

|---|---|---|

| This compound | t1/2 | 18.0 ± 1.6 h |

| Tmax | 10.7 ± 0.4 h | |

| MRT0-t | 28.1 ± 0.3 h | |

| F | 23.5% | |

| M8 | Lower blood concentration than this compound | |

| M10 | Lower blood concentration than this compound |

Advanced Research Directions and Translational Perspectives

Structural Biology and Molecular Modeling of BL-918–ULK1 Complex

Understanding the precise interaction between this compound and its target, ULK1, is fundamental to elucidating its mechanism of action and developing next-generation therapeutics.

This compound demonstrates a high binding affinity for ULK1, a key serine/threonine kinase that initiates the autophagy cascade. medchemexpress.comnih.govresearchgate.net Structure-based molecular docking studies have been employed to visualize the binding mode between this compound and ULK1. nih.gov These computational models are crucial for identifying the specific amino acid residues within the ULK1 binding pocket that interact with the compound. This detailed molecular view helps explain the compound's potency as a ULK1 activator.

The activation of ULK1 by this compound is confirmed by observing changes in the phosphorylation status of ULK1 and its associated proteins. Treatment with this compound leads to an increase in the phosphorylation of ULK1 at activating sites (Ser317 and Ser555) and a decrease at an inhibitory site (Ser757), which is typically phosphorylated by mTOR. medchemexpress.comchemscene.com This modulation of phosphorylation confirms that this compound directly engages and activates the ULK1 complex, which also includes essential proteins like ATG13, FIP200, and ATG101. nih.govresearchgate.netmolbiolcell.org

| Parameter | Value | Description |

|---|---|---|

| EC50 for ULK1 Activation | 24.14 nM | The concentration of this compound required to elicit a half-maximal response in ULK1 activation. immunomart.orgmedchemexpress.comselleckchem.com |

| Binding Affinity (Kd) | 0.719 μM | The equilibrium dissociation constant, indicating a high binding affinity between this compound and ULK1. medchemexpress.comselleckchem.comselleckchem.com |

The structural insights gained from molecular modeling provide a strong foundation for the rational design of new bioactive molecules. mdpi.comlabmanager.com By understanding the key interactions in the this compound–ULK1 complex, medicinal chemists can design analogues with potentially enhanced properties, such as greater potency, improved selectivity, or more favorable pharmacokinetic profiles. mdpi.comnih.gov This process involves modifying the this compound chemical scaffold to optimize its fit within the ULK1 binding site, thereby improving its therapeutic potential. researchgate.net The development of ULK1-recruiting chimeras (ULKRECs) serves as a prime example of how the this compound scaffold is being used as a starting point for creating novel, highly targeted therapeutic agents. biorxiv.org

Development of Chimeric Molecules and Targeted Protein Degradation Strategies

Building upon the ULK1-activating properties of this compound, researchers have developed innovative strategies to direct the autophagy machinery to specific cellular targets.

A novel class of chimeric molecules, termed ULK1-Recruiting Chimeras (ULKRECs), has been designed to achieve proximity-induced degradation of specific cellular components. biorxiv.orgdntb.gov.ua These heterobifunctional molecules are created by linking a derivative of the ULK1 agonist this compound to a ligand that targets a specific organelle, such as the mitochondria. biorxiv.orgdntb.gov.ua The underlying principle is that by recruiting and locally activating ULK1 at a specific site, an autophagosome can be formed directly around the target, leading to its degradation. biorxiv.orgdntb.gov.ua This approach represents an evolution of targeted protein degradation strategies, expanding from single proteins (targeted by PROTACs) to entire organelles. biorxiv.orgsciety.org

| Component | Example Moiety | Function |

|---|---|---|

| ULK1-Activating Moiety | This compound derivative | Binds to and activates the ULK1 kinase. biorxiv.org |

| Targeting Ligand | TSPO ligand | Binds to the translocator protein (TSPO) on the outer mitochondrial membrane, directing the chimera to mitochondria. biorxiv.org |

| Linker | Polyethylene glycol (PEG) | Connects the ULK1 agonist and the targeting ligand, providing the appropriate spacing and flexibility. biorxiv.org |

The ULKREC strategy has been successfully applied to induce the degradation of mitochondria, a process known as mitophagy. biorxiv.org By linking a this compound derivative to a ligand for the mitochondrial outer membrane protein TSPO, researchers created ULKRECs (e.g., NZ-65, NZ-66) that can specifically target mitochondria for autophagic clearance. biorxiv.org This is particularly relevant for diseases where dysfunctional mitophagy is a key factor in pathology. dntb.gov.uaresearchgate.net

This compound itself has been shown to induce mitophagy through a dual mechanism. It directly activates ULK1 to initiate phagophore formation and also activates the PINK1/Parkin signaling pathway, a primary route for clearing damaged mitochondria. researchgate.netnih.gov this compound triggers the accumulation of PINK1 and the subsequent translocation of Parkin to the mitochondria, which tags the organelle for degradation. nih.govresearchgate.netnih.gov The development of ULKRECs offers a more direct and potentially more efficient method to enhance this crucial cellular quality control process, especially in contexts where the canonical PINK1/Parkin pathway may be impaired. biorxiv.orgdntb.gov.ua

Investigation of this compound in Other Neurodegenerative and Mitochondrial Disorders

The ability of this compound to enhance the clearance of damaged organelles and protein aggregates makes it a compelling candidate for a variety of disorders beyond its initial investigation in Parkinson's disease. researchgate.netyoutube.com

Research has demonstrated the therapeutic potential of this compound in models of Amyotrophic Lateral Sclerosis (ALS). nih.gov In cellular models of ALS featuring mutations in the SOD1 gene, this compound treatment induces ULK1-dependent autophagy, which leads to the elimination of toxic SOD1 protein aggregates. nih.gov This cytoprotective effect suggests that activating autophagy with this compound could be a viable strategy for mitigating neurotoxicity in ALS. nih.govnih.gov

Given that mitochondrial dysfunction is a common pathological feature in many neurodegenerative and mitochondrial disorders, the mitophagic effects of this compound are of broad interest. nih.govyoutube.comparkinsonsroadmap.org By activating both general autophagy and specific mitophagy pathways, this compound provides a powerful mechanism for improving mitochondrial quality control. nih.gov This suggests that its therapeutic potential could extend to other conditions linked to the accumulation of damaged mitochondria, and it represents a promising strategy for a range of diseases characterized by impaired cellular clearance mechanisms. nih.govnih.gov

| Disease | Model System | Key Findings |

|---|---|---|

| Parkinson's Disease (PD) | MPTP-induced mice | This compound mitigates disease progression in a PINK1-dependent manner, rescuing motor symptoms and dopaminergic neuron loss. nih.govnih.gov |

| Amyotrophic Lateral Sclerosis (ALS) | hSODG93A-NSC34 cells | Induces ULK1-dependent autophagy to eliminate toxic SOD1 aggregates and exerts a cytoprotective effect. nih.gov |

Exploration of Efficacy in Various Genetic Models

The therapeutic potential of this compound has been investigated in multiple genetic models of neurodegenerative diseases, yielding promising results that underscore its relevance for further clinical investigation.

In a preclinical model of Amyotrophic Lateral Sclerosis (ALS) , this compound was evaluated in SODG93A transgenic mice, which carry a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene, a common cause of familial ALS. nih.gov Administration of this compound to these mice resulted in a dose-dependent prolongation of lifespan and an improvement in motor function. nih.gov Mechanistically, this compound treatment enhanced the clearance of toxic SOD1 aggregates in the spinal cord and cerebral cortex by inducing autophagy. nih.gov This was evidenced by the increased expression of the autophagic marker LC3-II and beclin1. nih.gov Furthermore, in vitro studies using hSODG93A-NSC34 cells confirmed that this compound's ability to eliminate toxic SOD1 aggregates was dependent on its activation of ULK1. nih.gov

In the context of Parkinson's Disease (PD) , this compound's efficacy was demonstrated in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model, which mimics the dopaminergic neurodegeneration seen in PD. nih.govnih.gov Treatment with this compound mitigated the progression of PD-like symptoms in these mice in a manner dependent on the presence of PINK1. nih.govnih.gov this compound rescued motor deficits and prevented the death of dopaminergic neurons induced by MPTP. nih.gov The therapeutic effect was abolished in Pink1-deficient mice, highlighting the critical role of the PINK1/Parkin pathway in mediating the neuroprotective effects of this compound in this model. nih.gov

The following table summarizes the key findings of this compound's efficacy in these genetic models:

| Genetic Model | Disease Indication | Key Findings | Mechanism of Action |

| SODG93A Transgenic Mice | Amyotrophic Lateral Sclerosis (ALS) | Prolonged lifespan, improved motor function, enhanced clearance of SOD1 aggregates | ULK1-dependent autophagy induction |

| MPTP-induced PD Mice | Parkinson's Disease (PD) | Rescued motor symptoms, prevented death of dopaminergic neurons | PINK1/Parkin pathway activation |

Role in Modulating Mitochondrial Dysfunction in Broader Contexts

Mitochondrial dysfunction is a central pathological feature in a wide range of diseases, extending beyond neurodegeneration. This compound's ability to modulate mitochondrial quality control through the induction of mitophagy presents a therapeutic opportunity in these broader contexts. nih.govresearchgate.net

This compound activates the PINK1/Parkin signaling pathway, a primary mechanism for the clearance of damaged mitochondria. nih.govresearchgate.net This process is initiated by a decrease in the mitochondrial membrane potential, which this compound has been shown to induce. nih.govresearchgate.net The reduction in membrane potential leads to the accumulation of PINK1 on the outer mitochondrial membrane, which in turn recruits Parkin to ubiquitinate mitochondrial proteins, tagging the dysfunctional organelle for degradation via autophagy (mitophagy). nih.gov

In addition to its action on the PINK1/Parkin pathway, this compound directly activates ULK1, a kinase that is essential for the initiation of autophagy and subsequent phagophore formation. nih.govresearchgate.net This dual action suggests that this compound can enhance mitochondrial quality control through two distinct but complementary mechanisms. nih.govresearchgate.net By promoting the efficient removal of damaged mitochondria, this compound can potentially alleviate cellular stress, reduce the production of reactive oxygen species (ROS), and prevent the initiation of apoptosis. nih.gov

Recent research has also highlighted the potential of this compound in mitigating oxidative stress and neuronal injury following subarachnoid hemorrhage, where mitochondrial dysfunction plays a significant role. nih.gov In a rat model of subarachnoid hemorrhage, this compound treatment promoted mitophagy, preserved mitochondrial morphology, and reduced oxidative stress, leading to improved neurological outcomes. nih.gov

Combination Therapies and Synergistic Effects with this compound

The unique dual mechanism of action of this compound opens up possibilities for its use in combination with other therapeutic agents to achieve synergistic effects.

Given that this compound is a potent activator of ULK1, it is plausible that its therapeutic effects could be enhanced when used in combination with other autophagy modulators that act on different stages of the autophagy pathway. nih.govnih.gov For instance, compounds that promote the later stages of autophagy, such as lysosomal function enhancers, could potentially work synergistically with this compound to ensure the complete and efficient degradation of cellular debris and aggregated proteins. While direct preclinical studies investigating such combinations with this compound are yet to be published, the concept is supported by the broader understanding of the autophagy pathway.

The integration of this compound with existing therapeutic strategies for neurodegenerative diseases is a promising area for future research. In the context of ALS, the standard of care includes drugs like riluzole. Combining this compound with riluzole could offer a multi-targeted approach, where this compound enhances the clearance of toxic protein aggregates via autophagy, while riluzole provides its neuroprotective effects through other mechanisms.

Similarly, for Parkinson's disease, the mainstay of treatment is dopamine (B1211576) replacement therapy, such as with Levodopa (L-DOPA). While L-DOPA manages the motor symptoms, it does not halt the underlying neurodegenerative process. A combination therapy involving this compound could potentially slow disease progression by addressing the root cause of mitochondrial dysfunction and neuronal cell death, thereby complementing the symptomatic relief provided by L-DOPA.

Biomarker Development for this compound Efficacy and Mechanism

The development of reliable biomarkers is crucial for the clinical translation of this compound, as they can serve as indicators of target engagement, pharmacodynamic effects, and therapeutic efficacy.

The mechanism of action of this compound directly points to a set of autophagic and mitophagic markers that can be utilized as readouts for its activity and efficacy. nih.govnih.gov Preclinical studies have consistently shown that this compound treatment leads to measurable changes in the levels and localization of these key proteins. nih.govnih.govnih.gov

Key potential biomarkers for this compound efficacy include:

LC3-II: The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. An increase in the LC3-II/LC3-I ratio is a reliable indicator of autophagy induction. nih.govnih.gov

p-ULK1: As a direct activator of ULK1, the phosphorylation status of ULK1 at activating sites can serve as a proximal biomarker of this compound target engagement. nih.gov

PINK1 Accumulation: The accumulation of PINK1 on the mitochondrial outer membrane is a key initiating step in PINK1/Parkin-mediated mitophagy. nih.gov

Parkin Recruitment to Mitochondria: Following PINK1 accumulation, the translocation of Parkin from the cytosol to the mitochondria is a critical downstream event that can be visualized and quantified. nih.gov

Degradation of Mitochondrial Proteins: A reduction in the levels of specific mitochondrial proteins, such as Tom20, Mfn1, MAVS, and VDAC2, can serve as a functional readout of successful mitophagy. nih.gov

The following table details the key biomarkers and their expected changes following this compound treatment:

| Biomarker | Biological Process | Expected Change with this compound Treatment |

| LC3-II/LC3-I Ratio | Autophagy Induction | Increase |

| p-ULK1 | Autophagy Initiation | Increase |

| Mitochondrial PINK1 | Mitophagy Initiation | Increase |

| Mitochondrial Parkin | Mitophagy Progression | Increase |

| Mitochondrial Proteins (e.g., Tom20, Mfn1) | Mitophagy Completion | Decrease |

The validation of these biomarkers in accessible biological samples, such as cerebrospinal fluid or peripheral blood mononuclear cells, will be a critical step in the clinical development of this compound, enabling the monitoring of treatment response and the optimization of therapeutic regimens.

Neurochemical and Behavioral Biomarkers in Disease Models

Preclinical studies utilizing animal models of neurodegenerative diseases, such as Parkinson's disease (PD) and amyotrophic lateral sclerosis (ALS), have provided crucial insights into the therapeutic potential of this compound. These studies have employed a range of neurochemical and behavioral biomarkers to assess the compound's efficacy.

In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), treatment with this compound has been shown to protect against the loss of dopaminergic neurons in the substantia nigra. semanticscholar.orgnih.gov This neuroprotective effect is a key neurochemical marker of disease modification. The preservation of these neurons is critical for motor function, and behavioral tests have corroborated these findings. Mice treated with this compound demonstrated improved motor coordination and locomotor activity in assessments such as the rotarod and open field tests. d-nb.info Furthermore, this compound administration attenuated the MPTP-induced reduction of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum, providing direct evidence of its ability to restore neurochemical balance. medchemexpress.com

In the context of ALS, research using the SOD1G93A mouse model has shown that this compound treatment can prolong lifespan and improve motor function. nih.gov A key pathological hallmark of ALS is the aggregation of toxic proteins, and this compound has been observed to enhance the clearance of these SOD1 aggregates in the spinal cord and cerebral cortex. nih.gov The neuroprotective effects of this compound in these models are linked to its ability to induce autophagy, as evidenced by the increased expression of autophagy markers like LC3-II and Beclin-1, and the reduced levels of p62/SQSTM1, a protein that is degraded during the autophagic process. medchemexpress.com

Recent studies have also highlighted the role of this compound in modulating neuroinflammation, a critical component of neurodegenerative diseases. In a Parkinson's disease model, this compound was found to attenuate neuroinflammation. d-nb.info This suggests that the therapeutic benefits of this compound may extend beyond autophagy induction to include modulation of the immune response within the central nervous system.

| Disease Model | Neurochemical Biomarkers | Behavioral Biomarkers |

| Parkinson's Disease (MPTP) | Protection of dopaminergic neurons, Restoration of dopamine, DOPAC, and HVA levels, Attenuation of neuroinflammation | Improved motor coordination (Rotarod test), Increased locomotor activity (Open field test) |

| Amyotrophic Lateral Sclerosis (SOD1G93A) | Enhanced clearance of SOD1 aggregates, Increased LC3-II and Beclin-1, Decreased p62/SQSTM1 | Prolonged lifespan, Improved motor function |

Future Directions in this compound Research

While the initial preclinical data for this compound are promising, further research is necessary to advance this compound toward clinical application. Key future directions include optimizing its pharmacological properties, conducting comprehensive safety assessments, and planning for its translation into human trials.

Optimization for Enhanced Potency, Selectivity, and Brain Penetration

The discovery of this compound was guided by structure-based drug design. acs.org The initial lead compound was optimized through medicinal chemistry to improve its potency and efficacy. For instance, the substitution of a bridged oxygen atom with an ester group and the conversion of an imidazole ring to a piperazine ring led to a significant improvement in EC50 and Emax values for ULK1 activation. nih.gov

Future optimization efforts should continue to build upon this foundation. The goals of these efforts would be to:

Enhance Potency: Further modifications to the core structure of this compound could lead to derivatives with even greater potency for ULK1 activation, potentially allowing for lower therapeutic doses and reducing the risk of off-target effects.

Improve Selectivity: While this compound is a specific ULK1 activator, a comprehensive kinase profiling against a broad panel of kinases is essential to fully characterize its selectivity. nih.gov Future medicinal chemistry campaigns should aim to minimize any off-target kinase activity to enhance the safety profile.

Optimize Brain Penetration: The ability of a drug to cross the blood-brain barrier is critical for treating neurodegenerative diseases. Pharmacokinetic studies have shown that this compound and its metabolites can penetrate the brain and spinal cord. nih.gov Further structural modifications could be explored to optimize this property, ensuring that therapeutic concentrations can be achieved in the central nervous system with systemic administration.

Advanced Preclinical Toxicology and Safety Profiling

Although initial studies have suggested that this compound has not shown significant toxicity, a comprehensive preclinical toxicology and safety profiling program is a prerequisite for any clinical development. researchgate.net This would involve a battery of in vitro and in vivo studies conducted under Good Laboratory Practice (GLP) conditions.

Key aspects of this profiling would include:

Acute and chronic toxicity studies in multiple animal species to determine the maximum tolerated dose (MTD) and identify any potential target organs for toxicity.

Genotoxicity assays to assess the potential for DNA damage.

Cardiovascular safety pharmacology studies to evaluate any effects on cardiac function.

Reproductive and developmental toxicology studies if the drug is intended for use in populations of childbearing potential.

The data from these studies will be crucial for establishing a safe starting dose for human clinical trials.

Translation to Clinical Development for Neurodegenerative Diseases

As of now, there is no publicly available information regarding the initiation of clinical trials for this compound. The transition from a promising preclinical candidate to a clinically evaluated therapeutic is a complex and lengthy process.

The clinical translation of autophagy modulators like this compound faces several challenges. Autophagy is a fundamental cellular process with diverse roles, and its systemic modulation could have unintended consequences. The dual role of autophagy in cell survival and cell death adds another layer of complexity. mdpi.com Therefore, a therapeutic window must be carefully defined to ensure that the induction of autophagy is beneficial and does not lead to adverse effects.

Furthermore, the heterogeneity of neurodegenerative diseases presents a significant hurdle. The underlying pathology and the status of the autophagy-lysosomal pathway can vary between patients, which may influence their response to an autophagy-enhancing therapy.

To address the challenge of patient heterogeneity, a precision medicine approach will be essential for the clinical development of this compound. This will involve the development and validation of biomarkers to identify patient populations most likely to benefit from treatment.

Strategies for Patient Selection:

Genetic Stratification: Patients with specific genetic mutations known to impair autophagy, such as certain mutations in LRRK2 or GBA in Parkinson's disease, could be prime candidates for treatment with a ULK1 activator. nih.gov

Biomarker-Based Selection: The development of fluid-based or imaging biomarkers that reflect the status of the autophagy-lysosomal pathway in the central nervous system could enable the selection of patients with demonstrable autophagy deficits. oxfordglobal.combiocompare.com

Strategies for Patient Monitoring:

Pharmacodynamic Biomarkers: Once a patient is enrolled in a trial, it will be crucial to monitor the biological effect of the drug. This could involve measuring the levels of autophagy-related proteins in accessible tissues or fluids to confirm target engagement and pathway modulation. nih.gov

Clinical and Imaging Outcomes: In addition to standard clinical assessments of disease progression, advanced imaging techniques could be employed to monitor changes in brain structure and function in response to treatment.

Methodological Considerations in Bl 918 Research

In Vitro Experimental Methodologies

In vitro studies are fundamental to understanding the cellular and molecular effects of BL-918. These experiments provide a controlled environment to dissect the compound's influence on specific biological processes.

Cell Culture Models

The selection of an appropriate cell line is critical for modeling the specific pathological conditions that this compound is intended to address. Research on this compound has employed several well-characterized cell lines, each offering unique advantages for studying neurodegenerative diseases and other conditions.

SH-SY5Y: This human neuroblastoma cell line is extensively used in neuroscience research as it can be differentiated into cells with neuronal characteristics. mdpi.com In the context of this compound, SH-SY5Y cells have been utilized as a model for Parkinson's disease to study the compound's ability to induce protective autophagy. medchemexpress.com

HeLa: HeLa cells are a robust and widely used human cell line in biomedical research. Studies on this compound have used HeLa cells, particularly those overexpressing proteins like Parkin, to investigate the compound's role in inducing PINK1/Parkin-mediated mitophagy, a critical process for mitochondrial quality control. nih.govresearchgate.net

NSC34: This hybrid cell line, created by the fusion of mouse neuroblastoma and spinal cord cells, is a valuable model for motor neuron diseases like amyotrophic lateral sclerosis (ALS). nih.gov Research has extensively used NSC34 cells, including a line expressing the mutant human SOD1 (hSOD G93A), to demonstrate that this compound can induce autophagy and facilitate the clearance of toxic protein aggregates associated with ALS. nih.gov

PANC-1: While detailed studies are limited in the provided context, the PANC-1 human pancreatic cancer cell line has been mentioned as a model used in research involving this compound, suggesting its application in exploring the compound's effects in cancer-related autophagy pathways. researchgate.net

Table 1: Cell Lines Used in this compound Research

| Cell Line | Cell Type | Application in this compound Research |

|---|---|---|

| SH-SY5Y | Human Neuroblastoma | Modeling Parkinson's disease; studying neuroprotective autophagy. medchemexpress.com |

| HeLa | Human Cervical Cancer | Investigating PINK1/Parkin-mediated mitophagy. nih.govresearchgate.net |

| NSC34 | Mouse Motor Neuron-like | Modeling amyotrophic lateral sclerosis (ALS); assessing clearance of SOD1 aggregates. nih.gov |

| PANC-1 | Human Pancreatic Cancer | Investigating effects on cancer-related autophagy. researchgate.net |

Autophagy and Mitophagy Assessment Techniques

A multi-faceted approach is necessary to conclusively demonstrate the induction and modulation of autophagy and mitophagy. Researchers studying this compound employ a combination of imaging, biochemical, and molecular biology techniques.